Sulfur Oxidation State Differentiation: Sulfinyl vs. Sulfonyl vs. Thioether
The target compound contains a sulfinyl (S=O) group at the 4-position, distinguishing it from the corresponding sulfonyl (O=S=O) analog (4-methanesulfonyl-1-methyl-1H-pyrazole, CAS 1479212-94-6) and the thioether analog (4-(methylthio)-1H-pyrazole). The oxidation state of sulfur directly impacts molecular weight, polarity, and reactivity [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 144.20 g/mol |
| Comparator Or Baseline | 4-methanesulfonyl-1-methyl-1H-pyrazole (CAS 1479212-94-6): 160.20 g/mol; 4-(methylthio)-1H-pyrazole (CAS not specified): approx. 128 g/mol |
| Quantified Difference | Sulfinyl compound is 16 g/mol lighter than sulfonyl analog and approx. 16 g/mol heavier than thioether analog, reflecting the sequential addition of oxygen atoms. |
| Conditions | Calculated molecular formula: C5H8N2OS for target vs. C5H8N2O2S for sulfonyl analog [2]. |
Why This Matters
This mass difference is critical for analytical method development (LC-MS, GC-MS) and for accurately calculating stoichiometry in synthetic reactions, preventing procurement of the incorrect oxidation state which would alter reaction outcomes.
- [1] Chemsrc. (2024). 2309466-70-2: 4-methanesulfinyl-1-methyl-1H-pyrazole. Retrieved from Chemsrc database. View Source
- [2] Chemsrc. (2024). 1479212-94-6: 4-Methanesulfonyl-1-methyl-1h-pyrazole. Retrieved from Chemsrc database. View Source
